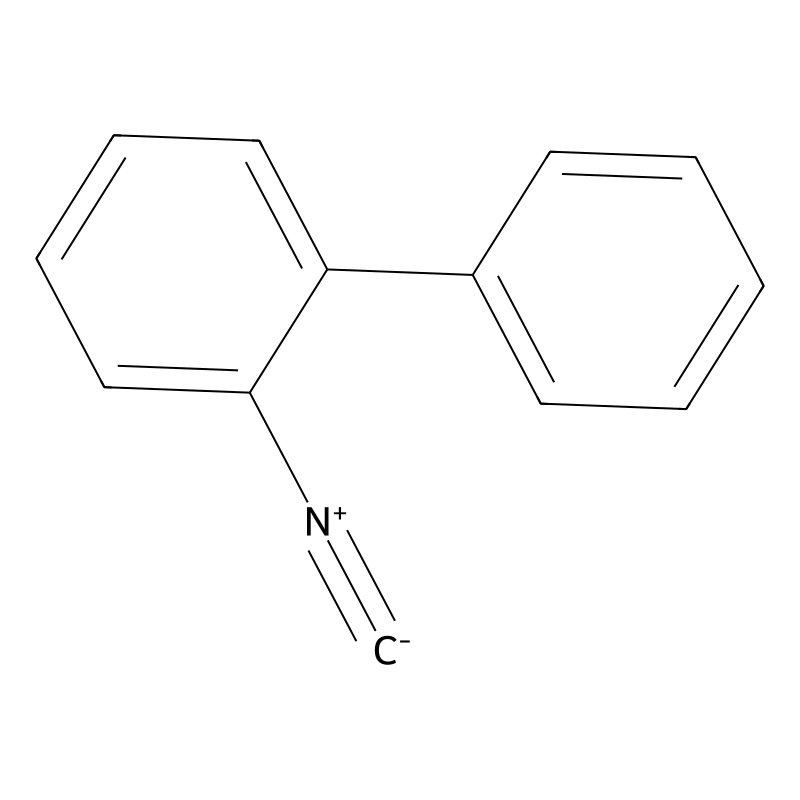

1-Isocyano-2-phenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Isocyano-2-phenylbenzene (CAS 3128-77-6), also known as 2-biphenyl isocyanide, is an aromatic isonitrile featuring a phenyl substituent at the ortho position relative to the isocyano group. This specific substitution pattern imparts significant steric hindrance, which is a key differentiator from other aryl isocyanides.[1] Its primary utility is as a specialized building block in multicomponent reactions (MCRs) like the Ugi and Passerini reactions and as a sterically demanding ligand in organometallic chemistry.[2][3][4] The compound's performance in these applications is directly linked to the unique spatial arrangement of its biphenyl scaffold.

References

- [1] The Ugi Reaction. Organic Chemistry Portal. https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm (accessed Apr 23, 2026).

- [2] Transition metal isocyanide complexes. Wikipedia. https://en.wikipedia.org/wiki/Transition_metal_isocyanide_complexes (accessed Apr 23, 2026).

- [3] Phenyl isocyanide - preparation and application. Georganics. https://georganics.hu/phenyl-isocyanide-preparation-and-application/ (accessed Apr 23, 2026).

- [4] Steric Effect in Biphenyls. The Living Chemistry YouTube Channel. https://www.youtube.com/watch?v=0x1G2ytrP1U (accessed Apr 23, 2026).

Substituting 1-isocyano-2-phenylbenzene with its para-isomer (1-isocyano-4-phenylbenzene) or the simpler phenyl isocyanide is often unviable due to profound differences in steric effects. The ortho-phenyl group restricts the planarity of the biphenyl system and sterically shields the isocyano functional group.[1] This directly impacts coordination geometry in metal complexes and transition state energies in multicomponent reactions, leading to significant deviations in product yields, stability, and stereoselectivity.[5][6] For applications requiring specific spatial arrangements, such as the formation of atropisomers or sterically crowded catalytic pockets, these seemingly minor structural changes result in fundamentally different chemical outcomes, making direct substitution a high-risk strategy for established protocols.

References

Enables Atroposelective Synthesis Not Feasible with Less Hindered Isocyanides

In palladium-catalyzed atroposelective synthesis, the steric bulk of the isocyanide component is critical for achieving high enantioselectivity. A study on the synthesis of axially chiral 2-arylquinazolinones demonstrated that using an N-aryl-2-isocyanobenzamide derivative (a structure closely related to 1-isocyano-2-phenylbenzene) with 2,6-disubstituted aryl iodides yielded products with high enantiomeric excess (71–95% ee).[5][6] Comparatively, isocyanides lacking significant ortho-substitution typically fail to induce the necessary steric clash in the transition state to control the axial chirality, resulting in racemic or low-ee products. The ortho-phenyl group is essential for creating a chiral environment during the C-C bond formation.

| Evidence Dimension | Enantiomeric Excess (ee) |

| Target Compound Data | 71-95% ee (achieved with sterically hindered ortho-isocyanobenzamide) |

| Comparator Or Baseline | Less sterically hindered isocyanides (e.g., phenyl isocyanide, para-substituted analogs), which typically yield racemic or low-ee products in such transformations. |

| Quantified Difference | Substantial increase from near-racemic to high enantioselectivity. |

| Conditions | Palladium-catalyzed imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides with 2,6-disubstituted aryl iodides. |

This enables the synthesis of valuable, enantiopure compounds with axial chirality, a structural motif increasingly important in pharmaceuticals and chiral ligands.

Precursor for Unique Photocyclization and Thermolytic Rearrangement Pathways

The specific ortho-phenyl arrangement in 1-isocyano-2-phenylnaphthalene, a close structural analog, enables unique photochemical and thermal cyclization reactions that are inaccessible to isomers without this adjacent phenyl group. Upon irradiation at 254 nm, it forms benzo[g]cyclohept[b]indole, while thermolysis yields both the cycloheptindole and benzo[c]phenanthridine.[7] In contrast, the isomeric 1-(2-isocyanophenyl)naphthalene produces a different set of products under the same conditions.[7] This demonstrates that the ortho-phenyl group is not a passive substituent but an active participant in bond-forming reactions, a property that simpler analogs like phenyl isocyanide lack entirely.

| Evidence Dimension | Reaction Products |

| Target Compound Data | Forms benzo[g]cyclohept[b]indole and benzo[c]phenanthridine via photocyclization and thermolysis. |

| Comparator Or Baseline | Isomeric 1-(2-isocyanophenyl)naphthalene forms different products (benzo[e]naphth[1,8-cd]azepine); Phenyl isocyanide does not undergo these specific cyclizations. |

| Quantified Difference | Qualitatively different product profiles, enabling access to specific polycyclic aromatic heterocycles. |

| Conditions | Irradiation at 254 nm in cyclohexane or thermolysis. |

For researchers aiming to synthesize specific, complex heterocyclic scaffolds, this compound provides a direct and unique pathway that cannot be replicated with its isomers or simpler isocyanides.

Asymmetric Synthesis of Axially Chiral Biaryl Compounds

This compound is a key procurement choice for synthetic routes targeting axially chiral molecules, such as ligands for catalysis or pharmaceutical intermediates. Its inherent steric bulk is essential for directing the stereochemical outcome in modern palladium-catalyzed cross-coupling and cyclization reactions where enantiocontrol is paramount.[2][8]

Construction of Complex, Fused Polycyclic Heterocycles

In process development for advanced materials or complex organic molecules, this isocyanide serves as a unique precursor for building specific fused heterocyclic systems via controlled thermal or photochemical cyclization. Its structure is pre-organized to form specific ring systems that are not accessible using its positional isomers or less complex aryl isocyanides.[7]

Steric Tuning of Metal Catalyst Performance

As a ligand for transition metal catalysts, 1-isocyano-2-phenylbenzene can be used to create a sterically demanding coordination sphere around the metal center. This is a critical strategy for modifying the reactivity, selectivity, and stability of catalysts used in fine chemical synthesis, where precise control over the catalytic pocket is required to achieve desired outcomes.

References

- [1] Luo, Y., Tan, D., Wang, Q. & Zhu, J. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Nat Rev Chem 8, 129–146 (2024).

- [2] Luo, Y., Tan, D., Wang, Q. & Zhu, J. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein J. Org. Chem. 2024, 20, 129-146.

- [3] Collin, G. J., et al. Ring-closure isomerisations for 1-isocyano-2-phenyl-, 1-(2-isocyanophenyl)- and 2-(2-isocyanophenyl)-naphthalene. Journal of the Chemical Society, Perkin Transactions 2, 1989, 1531-1538.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Wikipedia

Dates

Explore Compound Types